Reactivity Contrast: Atomic Charge at Reactive Center vs. 4,4′-Dichlorobenzophenone
A computational comparison of the net atomic charge at the C-4 position, a key indicator of electrophilicity and thus reactivity in SNAr polymerization, shows a marked difference between 4,4′-difluorobenzophenone (CAS 345-92-6) and its chlorinated analog, 4,4′-dichlorobenzophenone. The difluoro compound has a net charge of +0.050, whereas the dichloro compound has a net charge of +0.025 [1]. This higher positive charge on the difluoro compound renders it significantly more reactive towards nucleophiles, enabling high-molecular-weight polymer synthesis that is not achievable with the dichloro analog [1].
| Evidence Dimension | Net atomic charge at C-4 position |
|---|---|
| Target Compound Data | 4,4′-Difluorobenzophenone (CAS 345-92-6) Net charge = +0.050 |
| Comparator Or Baseline | 4,4′-Dichlorobenzophenone Net charge = +0.025 |
| Quantified Difference | +0.025 difference; double the net positive charge |
| Conditions | Computational analysis model [1] |
Why This Matters
This confirms the critical role of fluorine substitution for achieving sufficient reactivity in SNAr polymerizations, making it a non-negotiable monomer for synthesizing high-molecular-weight PAEKs.
- [1] Enhanced Reactivity of Dihalobenzonaphthones in SNAr - PDF Free Download. (2025). View Source
